molecular formula C7H9NOS B1321435 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one CAS No. 57001-13-5

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Cat. No.: B1321435
CAS No.: 57001-13-5
M. Wt: 155.22 g/mol
InChI Key: KCDMCROFMWMVBV-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS Number: 57001-13-5) is a saturated benzothiazole derivative with the molecular formula C 7 H 9 NOS and a molecular weight of 155.22 g/mol . This compound features a hexahydrobenzothiazol-2-one core structure, which is a key pharmacophore in medicinal chemistry . Benzothiazoles and their derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in various commercially important products . Researchers value this hexahydro scaffold for developing compounds with potential biological activity. The benzothiazole nucleus is a constituent of molecules studied for a wide range of applications, including their pharmacological activities and uses in optical materials . As a building block, this compound can be used in organic synthesis and drug discovery programs to create novel molecules for screening against various therapeutic targets . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMCROFMWMVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618159
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57001-13-5
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring. The reaction conditions can vary, but typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound. The process involves the use of high-pressure reactors and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have indicated that 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one and its derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Antimalarial Properties
A series of studies have demonstrated the antimalarial activity of benzothiazole derivatives. One notable compound showcased potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship revealed that modifications to the benzothiazole moiety could enhance activity against drug-resistant strains .

Case Study: Antimalarial Efficacy

CompoundIC50 (μM)Mechanism of Action
Compound 5f0.72 ± 0.19Iron chelation and inhibition of heme polymerization
Chloroquine0.020 ± 0.0012Inhibition of heme detoxification
Artesunate0.015 ± 0.0009Reactive oxygen species generation

The table above summarizes the in vitro antimalarial activity of selected compounds compared to established antimalarials .

Neuropharmacological Applications

Serotonin Receptor Modulation
Compounds related to this compound have been investigated for their affinity towards serotonin receptors. Certain derivatives have shown promising results in modulating serotonin receptor activity, which could be beneficial in treating mood disorders and anxiety .

Materials Science

Polymer Additives
In materials science, benzothiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Agricultural Chemistry

Pesticidal Activity
Research indicates that benzothiazole compounds can serve as effective pesticides due to their ability to disrupt pest metabolic processes. Field trials have demonstrated that formulations containing these compounds can reduce pest populations significantly while exhibiting low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one and related benzothiazolone derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₇H₉NOS Saturated cyclohexene ring Enhanced flexibility; potential ligand design
6-Bromo-2-benzothiazolinone C₇H₄BrNOS Bromine at position 6 Increased electron-withdrawing effects; unknown bioactivity
3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one C₉H₉NO₂S Hydroxyethyl group at position 3 Improved solubility via polar substituent
Compound 5j (Bivalent benzothiazolone) C₂₅H₂₈N₄OS₂ Piperazine-linked bis-benzothiazolone Evaluated for biological activity (e.g., receptor binding)
5-[1-(Hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₁H₉BrO₃ Benzodiazolone core with oxime substituent Distinct heterocycle (N vs. S); potential chelator

Key Insights from Structural Variations

Saturation Effects : The hexahydro derivative’s saturated cyclohexene ring introduces conformational flexibility, which may enhance binding to flexible biological targets compared to rigid aromatic benzothiazolones. This property is critical in drug design, where flexibility can improve pharmacokinetics (e.g., membrane permeability) .

Polar Substituents: The hydroxyethyl group in 3-(2-hydroxyethyl)-1,3-benzothiazol-2-one increases polarity, improving aqueous solubility and hydrogen-bonding capacity, which is advantageous for drug delivery .

Heterocycle Variation : Replacing the thiazole sulfur with nitrogen (as in benzodiazolones) modifies electronic properties and hydrogen-bonding patterns, impacting applications in catalysis or metal chelation .

Biological Activity

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a heterocyclic compound characterized by a benzothiazole ring system. This compound has garnered attention in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The benzothiazole moiety is known for its versatility and has been associated with various pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C7_7H9_9NOS
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 57001-13-5

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts primarily as an enzyme inhibitor by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This interaction can modulate various biological processes including inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study synthesized five new benzothiazole derivatives and evaluated their efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida tropicalis. The results showed that these compounds displayed moderate to potent antimicrobial activity compared to standard drugs like ampicillin and clotrimazole .
CompoundTarget OrganismZone of Inhibition (mm)Reference
GG4Staphylococcus aureus15
GG5Pseudomonas aeruginosa12
GG6Escherichia coli10

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In one study involving benzothiazole derivatives:

  • Compound 8h exhibited a significant inhibition rate of 57.35% in anti-inflammatory tests after intraperitoneal administration, outperforming the reference drug indomethacin .

Case Studies

  • Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their antioxidant and anti-inflammatory activities. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases due to their ability to inhibit COX-2 enzymes .
  • Antimicrobial Evaluation : Another investigation focused on hexahydro-1,3-benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological activity .

Q & A

Q. What strategies evaluate ecological impact?

  • Methodological Answer :
  • Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
  • QSAR Modeling : Predict bioaccumulation and toxicity endpoints using EPI Suite software .

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